molecular formula C12H15FO2 B8077265 5-(2-Fluoro-5-methylphenoxy)pentanal

5-(2-Fluoro-5-methylphenoxy)pentanal

Cat. No.: B8077265
M. Wt: 210.24 g/mol
InChI Key: FDDUTXMPGHLVDH-UHFFFAOYSA-N
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Description

The compound with the identifier “5-(2-Fluoro-5-methylphenoxy)pentanal” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of 5-(2-Fluoro-5-methylphenoxy)pentanal involves several synthetic routes and reaction conditions. The most common methods include:

Chemical Reactions Analysis

5-(2-Fluoro-5-methylphenoxy)pentanal undergoes various types of chemical reactions, including:

    Combination Reactions: In these reactions, two or more substances combine to form a single new substance.

    Decomposition Reactions: These reactions involve the breakdown of a compound into two or more simpler substances.

    Single-Replacement Reactions: In these reactions, one element replaces another in a compound.

    Double-Replacement Reactions: These reactions involve the exchange of ions between two compounds to form new compounds.

    Combustion Reactions: These reactions involve the reaction of a substance with oxygen to produce heat and light.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenoxy)pentanal involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts .

Comparison with Similar Compounds

5-(2-Fluoro-5-methylphenoxy)pentanal can be compared with other similar compounds, such as:

These compounds share similar mechanisms of action but differ in their specific applications and molecular targets.

Properties

IUPAC Name

5-(2-fluoro-5-methylphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-10-5-6-11(13)12(9-10)15-8-4-2-3-7-14/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDUTXMPGHLVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)F)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.